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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing
the in vivo target engagement of JNJ-42165279, a potent, selective, and slowly reversible
inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] Understanding the degree and duration of
FAAH inhibition in both central and peripheral compartments is critical for correlating
pharmacokinetic profiles with pharmacodynamic effects and for guiding dose selection in
preclinical and clinical studies.

Introduction to JNJ-42165279 and FAAH Target
Engagement

JNJ-42165279 is an investigational drug that covalently modifies the active site of the FAAH
enzyme.[2][3][4] FAAH is the primary enzyme responsible for the degradation of the
endocannabinoid anandamide (AEA) and other related fatty acid amides (FAAS) like N-
oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA).[1][2][3][5] Inhibition of FAAH
by JNJ-42165279 leads to an increase in the endogenous levels of these signaling lipids,
thereby potentiating their effects on various physiological processes, including
neurotransmission and inflammation.[1][3]

Establishing in vivo target engagement for INJ-42165279 involves demonstrating that the
compound interacts with FAAH in a living system at relevant doses. This can be achieved
through several complementary methods, including direct measurement of enzyme occupancy
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in the brain using Positron Emission Tomography (PET), and indirect biochemical measures in
peripheral tissues and fluids.

Signaling Pathway of FAAH Inhibition

The primary mechanism of action of INJ-42165279 is the inhibition of FAAH, which leads to an
accumulation of anandamide. Anandamide then acts as an agonist at cannabinoid receptors,
primarily CB1 receptors in the central nervous system, to produce its pharmacological effects.
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Caption: JNJ-42165279 inhibits FAAH, increasing anandamide levels and CB1R signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo target engagement studies of
JNJ-42165279 in humans.

Table 1: Brain FAAH Occupancy by JNJ-42165279 Measured by PET Imaging[1][6]
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JNJ-42165279 Dose

Brain FAAH Occupancy

(single) Time Point (%)

2.5 mg At Cmax >50

5mg At Cmax Appreciable
10 mg At Cmax 96-98

10 mg 24h post-dose >80

25 mg At Cmax 96-98

50 mg At Cmax 96-98

Table 2: Peripheral FAAH Inhibition and FAA Level Modulation by JNJ-42165279[1]

JNJ-42165279 Dose

Fold Increase vs. Placebo

G Parameter (Peak)

10-100 mg Plasma AEA 55-10
10-100 mg Plasma OEA 43-56
10-100 mg Plasma PEA 43-56

Table 3: FAA Level Modulation in Cerebrospinal Fluid (CSF) after 7 Days of Dosing[1]

JNJ-42165279 Dose Parameter Fold Increase vs. Predose
10 mg CSF AEA ~45
10 mg CSF OEA ~6.6
25 mg CSF AEA ~41
25 mg CSF OEA ~5.8
75 mg CSF AEA ~77
75 mg CSF OEA ~7.4
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Experimental Protocols
Protocol 1: In Vivo Brain FAAH Occupancy Measurement
using PET

This protocol describes a method to quantify the engagement of JINJ-42165279 with its target,
FAAH, in the brain of living subjects using Positron Emission Tomography (PET).
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Caption: Workflow for assessing brain FAAH occupancy using PET imaging.

Objective: To determine the dose-dependent occupancy of FAAH in the brain by JNJ-
42165279.

Materials:

JNJ-42165279 (or vehicle control)

PET tracer for FAAH, e.g., [11C]MK3168[1][7]

PET scanner

Arterial blood sampling line (for kinetic modeling)

Equipment for radiotracer synthesis and quality control

Procedure:

e Subject Preparation: Subjects should be fasted overnight. An intravenous line should be
placed for tracer injection and an arterial line for blood sampling to measure the arterial input
function.

o Baseline Scan: A baseline PET scan is performed before the administration of JNJ-
42165279.

o Inject a bolus of [11C]MK3168 intravenously.

o Acquire dynamic PET data for 90-120 minutes.

o Collect arterial blood samples throughout the scan to measure radioactivity concentration.

e Drug Administration: Administer a single oral dose of JNJ-42165279 or vehicle.

o Post-Dose Scan: A second PET scan is conducted at the estimated time of maximum plasma
concentration (Tmax) of JINJ-42165279.[1]

o Repeat the injection of [11C]MK3168 and the dynamic PET data acquisition as in the
baseline scan.
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¢ Image Analysis:

o Reconstruct PET images and co-register with an anatomical MRI for region-of-interest
(ROI) definition.

o Perform kinetic modeling of the PET data (e.g., using a two-tissue compartment model) to
determine the total distribution volume (VT) of the tracer in different brain regions.[6]

e Occupancy Calculation: Calculate the FAAH occupancy in each ROI using the following

formula:

o Occupancy (%) = [(VT_baseline - VT_postdose) / VT_baseline] x 100

Protocol 2: Peripheral Target Engagement via
Biochemical Assays

This protocol outlines the measurement of FAAH activity in peripheral blood mononuclear cells
(PBMCs) or leukocytes and the quantification of FAA levels in plasma as biomarkers of JNJ-

42165279 target engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608224#inj-42259152-for-in-vivo-target-engagement-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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